molecular formula C7H16N2O2 B575861 (R)-2,7-Diaminoheptanoic acid CAS No. 194866-14-3

(R)-2,7-Diaminoheptanoic acid

Cat. No.: B575861
CAS No.: 194866-14-3
M. Wt: 160.217
InChI Key: NMDDZEVVQDPECF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,7-Diaminoheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,7-Diaminoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.

    Amination Reaction:

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or resolving agents.

Industrial Production Methods: In industrial settings, the production of ®-2,7-Diaminoheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-2,7-Diaminoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under appropriate conditions.

Major Products:

    Oxidation Products: Oxo derivatives of ®-2,7-Diaminoheptanoic acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

®-2,7-Diaminoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting processes such as amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    (S)-2,7-Diaminoheptanoic Acid: The enantiomer of ®-2,7-Diaminoheptanoic acid, with similar chemical properties but different biological activity.

    2,7-Diaminooctanoic Acid: A homologous compound with an additional carbon atom in the backbone.

    2,7-Diaminohexanoic Acid: A homologous compound with one less carbon atom in the backbone.

Uniqueness: ®-2,7-Diaminoheptanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and homologous compounds.

Properties

IUPAC Name

(2R)-2,7-diaminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDDZEVVQDPECF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.